Propargyl-PEG5-beta-D-glucose
Overview
Description
Propargyl-PEG5-beta-D-glucose is a compound that combines a propargyl group, a polyethylene glycol (PEG) chain, and a beta-D-glucose moiety. This compound is known for its utility in click chemistry, particularly in forming stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition reactions . The presence of the beta-D-glucose moiety enhances its solubility in aqueous media and increases the selectivity of PEGylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-beta-D-glucose is synthesized through a series of chemical reactions that involve the conjugation of a propargyl group to a PEG chain, followed by the attachment of the beta-D-glucose moiety. The key steps include:
Propargylation of PEG: The PEG chain is first functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of Beta-D-Glucose: The propargyl-PEG intermediate is then reacted with beta-D-glucose under conditions that promote glycosidic bond formation, typically using a catalyst like trifluoroacetic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Bulk Propargylation: Large-scale propargylation of PEG using industrial reactors.
Glycosylation: Attachment of beta-D-glucose using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG5-beta-D-glucose undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the glucose moiety, under specific conditions.
Substitution Reactions: The propargyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products
Triazole Linkages: Formed through click chemistry.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Propargyl-PEG5-beta-D-glucose has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in polymer chemistry and materials science.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Propargyl-PEG5-beta-D-glucose involves its ability to form stable triazole linkages through click chemistry. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst, resulting in the formation of a triazole ring. This reaction is highly selective and efficient, making it a valuable tool in various applications . The beta-D-glucose moiety enhances solubility and selectivity, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG5-beta-D-galactose: Similar structure but contains a beta-D-galactose moiety instead of beta-D-glucose.
Propargyl-PEG5-tetra-ac-beta-D-glucose: Contains additional acetyl groups on the glucose moiety.
Uniqueness
Propargyl-PEG5-beta-D-glucose is unique due to its combination of a propargyl group, a PEG chain, and a beta-D-glucose moiety. This structure provides enhanced solubility, selectivity, and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14-,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJHREOKMZFHTH-NQNKBUKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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